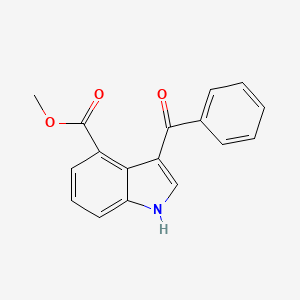

Methyl 3-benzoyl-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-benzoyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTZHPCALABRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Benzoyl 1h Indole 4 Carboxylate and Its Analogs

Established Synthetic Routes for 1H-Indole-4-carboxylate Derivatives

The construction of the 1H-indole-4-carboxylate framework is a foundational step in the synthesis of the target molecule. This typically involves the formation of the bicyclic indole (B1671886) ring system followed by or concurrent with the establishment of the carboxylate group at the C-4 position.

Synthesis of the Indole-4-carboxylate Core

A prominent and efficient method for synthesizing the methyl indole-4-carboxylate core is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This approach provides a flexible route to functionalized indoles, starting from commercially available materials. One established procedure begins with methyl 2-methyl-3-nitrobenzoate, which undergoes a series of transformations to yield the desired indole core. orgsyn.org

| Step | Starting Material | Reagents | Product | Yield |

| A | Methyl 2-methyl-3-nitrobenzoate | Dibenzoyl peroxide, Bromine, Carbon tetrachloride | Methyl 2-bromomethyl-3-nitrobenzoate | 96.5% |

| B | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine, Chloroform | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | 92.0% |

| C | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | Formaldehyde, Sodium hydride, Toluene | Methyl 2-ethenyl-3-nitrobenzoate | 92.0% |

| D | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine, Carbon monoxide, Acetonitrile | Methyl indole-4-carboxylate | 91.0% |

Table 1: Key synthetic steps for Methyl indole-4-carboxylate via palladium-catalyzed N-heteroannulation. orgsyn.org

Introduction of the Methyl Ester Functionality at C-4

In the synthetic route described above, the methyl ester functionality at the C-4 position is carried through from the initial starting material, methyl 2-methyl-3-nitrobenzoate. orgsyn.org This strategy incorporates the desired ester group from the outset, avoiding the need for a separate esterification step on the indole nucleus.

Alternatively, if the synthesis begins with or yields 1H-indole-4-carboxylic acid, the methyl ester can be introduced in a subsequent step. Standard esterification procedures, such as reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed for this transformation.

Strategies for Benzoylation at the C-3 Position of the Indole Scaffold

The introduction of a benzoyl group at the C-3 position is a critical functionalization step. The C-3 position of the indole ring is the most nucleophilic and is highly reactive towards electrophilic substitution, making it the preferred site for acylation. chim.it

The Friedel-Crafts acylation is a classic and widely used method for this purpose. nih.gov This reaction involves treating the indole substrate with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst. nih.govresearchgate.net A facile and regioselective method for the Friedel-Crafts benzoylation of indoles uses zinc oxide as an efficient, easily handled catalyst in an ionic liquid medium, providing 3-acylindoles in good to high yields under mild conditions. researchgate.net

| Entry | Indole Substrate | Acyl Chloride | Yield (%) |

| 1 | Indole | Benzoyl chloride | 95 |

| 2 | 2-Methylindole | Benzoyl chloride | 92 |

| 3 | 5-Methoxyindole | Benzoyl chloride | 94 |

| 4 | 5-Nitroindole | Benzoyl chloride | 85 |

| 5 | Indole | 4-Chlorobenzoyl chloride | 93 |

| 6 | Indole | 4-Methylbenzoyl chloride | 94 |

Table 2: Zinc oxide-catalyzed Friedel-Crafts benzoylation of various indoles. researchgate.net

Direct C-H Functionalization Approaches

Modern synthetic chemistry has seen the development of direct C-H functionalization methods, which offer more atom-economical pathways for acylation. Palladium-catalyzed reactions have emerged as a powerful tool for activating C-H bonds. An efficient protocol for the synthesis of 3-acylindoles involves the palladium-catalyzed acylation of free (N-H) indoles with nitriles. acs.org This reaction proceeds via carbopalladation of the nitrile followed by hydrolysis of the resulting ketimine intermediate. acs.org

Another advanced approach combines photocatalysis with palladium catalysis for the synthesis of 3-acyl indoles from aldehydes. rsc.org This mild and robust method demonstrates compatibility with a wide array of functional groups, broadening the scope of direct C-H acylation. rsc.org

Multi-component Reaction Methodologies for Indoles

Multi-component reactions (MCRs), where three or more reactants combine in a single step, provide a highly efficient route to complex molecules. Several MCRs have been developed for the synthesis of C-3 functionalized indoles. For instance, a three-component, one-pot procedure can be used to assemble 3-indolepropionic acids from commercially available materials, highlighting the utility of MCRs in rapidly building molecular complexity. nih.gov

Specific to the synthesis of 3-aroylindoles, a straightforward annulation of C-nitrosoaromatics with conjugated terminal alkynones provides a highly regioselective, atom- and step-economical access to these structures in moderate to good yields. rsc.org L-Proline has been used as a catalyst in the green one-pot multicomponent synthesis of other 3-indole derivatives via condensation between indoles, aldehydes, and malononitrile. researchgate.net These MCR strategies offer convergent and efficient pathways to synthesize diverse indole analogs. mdpi.comrsc.org

Advanced Synthetic Techniques for Structural Diversification

Beyond the core synthesis, advanced techniques can be employed for the structural diversification of methyl 3-benzoyl-1H-indole-4-carboxylate analogs. These methods allow for the introduction of a wide range of functional groups and structural motifs.

One such approach is the metal-free, direct C-3 alkylation of indoles. A method utilizing B(C6F5)3 as a catalyst can mediate the heterolytic cleavage of α-nitrogen C–H bonds in amine-based alkylating agents, allowing for the direct alkylation of a wide range of indole substrates. nih.govacs.org This strategy is complementary to traditional methods and avoids common side reactions like N-alkylation. nih.govacs.org

Another green and efficient strategy for C-3 functionalization is the molecular iodine-catalyzed selective C-3 benzylation of indoles with benzylic alcohols. nih.gov This method operates under ligand-, metal-, and base-free conditions and tolerates a wide variety of sensitive functional groups. nih.govacs.org Although this method yields a benzyl group rather than a benzoyl group, it represents an important strategy for introducing arylmethyl moieties at the C-3 position, contributing to the library of structurally diverse analogs.

Palladium-Catalyzed Reactions on Indole-Carboxylates

Palladium catalysis has revolutionized the synthesis of complex heterocyclic compounds, offering unparalleled efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. The construction of the Methyl 3-benzoyl-1H-indole-4-carboxylate scaffold and its analogs frequently relies on palladium-catalyzed reactions for both the formation of the core indole-carboxylate structure and the subsequent introduction of the benzoyl group.

A key challenge in indole synthesis is controlling the regioselectivity of functionalization. The indole ring has multiple reactive sites, but palladium catalysis enables precise modification. For instance, palladium-catalyzed C–H activation has been directed to the C7 position of indoles by employing a phosphinoyl directing group. Similarly, direct and specific C-7 acylation of indolines, which are precursors to indoles, has been achieved using palladium catalysis with a removable directing group acs.org. While these methods target the C7 position, they highlight the principle of directed C-H functionalization that can be adapted to other positions. More relevant to the target scaffold, a palladium-catalyzed direct C-H acylation of indoles at the C4 position has been described using a ketone directing group and α-oxocarboxylic acids as the acyl source nih.gov.

The synthesis of the indole-carboxylate core itself can be accomplished via palladium-catalyzed methods. One established route is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which provides a flexible entry to functionalized indoles, including methyl indole-4-carboxylate orgsyn.org. Furthermore, palladium-catalyzed C–H alkoxycarbonylation of indole derivatives serves as a direct method to install the carboxylate group, often targeting the C3 position beilstein-journals.org.

Once the indole-4-carboxylate core is established, the introduction of the 3-benzoyl group can be achieved through several palladium-catalyzed cross-coupling reactions. A notable example is the direct carbonylation of indoles with boronic acids, catalyzed by Pd(OAc)₂, to furnish indole-3-yl aryl ketones researchgate.net. Another approach involves the decarboxylative C2-acylation of indoles with α-oxocarboxylic acids, providing a novel route to 2-aroylindoles that complements other methods rsc.org. Recently, a method combining photocatalysis and palladium catalysis has been reported for the synthesis of 3-acyl indoles from aldehydes rsc.orgnih.gov.

Table 1: Selected Palladium-Catalyzed Reactions for Indole-Carboxylate Functionalization

| Reaction Type | Position Functionalized | Catalyst/Reagents | Starting Material | Product Type |

|---|---|---|---|---|

| C-H Acylation nih.gov | C4 | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | Indole with directing group | 4-Acyl Indole |

| Reductive Cyclization orgsyn.org | Core Synthesis | Pd/C, PPh₃, CO | 2-Nitrostyrene derivative | Methyl indole-4-carboxylate |

| C-H Carbonylation researchgate.net | C3 | Pd(OAc)₂, DPEphos, CO | Indole, Boronic Acid | 3-Aroyl Indole |

| Decarboxylative Acylation rsc.org | C2 | Pd(OAc)₂, Ag₂O | Indole, α-oxocarboxylic acid | 2-Aroyl Indole |

| Metallaphotoredox Acylation rsc.orgnih.gov | C3 | Pd catalyst, photocatalyst | Indole, Aldehyde | 3-Acyl Indole |

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of pharmaceutical compounds. The production of indole derivatives has benefited significantly from the adoption of these sustainable practices.

A primary focus of green indole synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. Furthermore, solvent-free reactions represent an ideal green methodology. For example, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for 2-arylindoles, offering an environmentally friendly alternative to traditional methods organic-chemistry.org.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in significantly shorter times nih.govresearchgate.net. The regioselective 3-acylation of unprotected indoles, a key step in synthesizing the target molecule, has been achieved efficiently using microwave irradiation in combination with a reusable catalyst system (Y(OTf)₃ in an ionic liquid) nih.govnih.govresearchgate.net. This method avoids the need for protecting groups on the indole nitrogen, thereby reducing the number of synthetic steps and improving atom economy nih.govnih.govresearchgate.net. The synthesis of 3-acyl-5-bromoindole derivatives has also been successfully performed using microwave assistance, yielding products with potential applications in agriculture mdpi.com.

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step from three or more starting materials, maximizing efficiency and minimizing waste dergipark.org.trnih.govresearchgate.net. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core under mild, metal-free conditions using ethanol as a solvent rsc.org. MCRs can be used to assemble indole-fused heterocycles, demonstrating their power in creating structural diversity from simple building blocks rsc.org.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Indoles

| Feature | Conventional Method (e.g., Classical Friedel-Crafts) | Green Method (e.g., Microwave-Assisted Acylation) |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic metal triflates (e.g., Y(OTf)₃) nih.govnih.govresearchgate.net |

| Solvent | Anhydrous, often hazardous organic solvents | Ionic liquids or solvent-free conditions organic-chemistry.orgnih.govnih.govresearchgate.net |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) nih.govnih.govmdpi.com |

| Waste Generation | Significant, due to catalyst quenching and work-up | Minimal, catalyst can often be reused nih.govnih.govresearchgate.net |

| Atom Economy | Lower, may require N-protection/deprotection steps | Higher, often proceeds on unprotected indoles nih.govnih.gov |

Derivatization Strategies for Analog Libraries

The creation of analog libraries is a fundamental activity in drug discovery, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). The Methyl 3-benzoyl-1H-indole-4-carboxylate scaffold offers multiple points for derivatization to generate a library of related compounds.

The synthetic methodologies described in the previous sections provide the tools necessary for this diversification. By varying the starting materials in these reactions, a wide range of analogs can be produced.

Modification of the Indole Core (Positions 5, 6, 7): The synthesis can begin with substituted anilines or phenylhydrazines in classical indole syntheses like the Fischer or Bischler methods researchgate.netnih.govrsc.org. For instance, using a 5-bromoindole as a starting material allows for the synthesis of various 3-acyl-5-bromoindole derivatives mdpi.com. Palladium-catalyzed C-H activation and cross-coupling reactions can then be used to introduce further diversity at specific positions on the benzene (B151609) ring portion of the indole.

N1-Position Derivatization: The indole nitrogen can be alkylated or acylated. While many green methods aim to avoid N-protection, deliberate derivatization at this position is a key strategy for library synthesis. This can alter the compound's electronic properties and its ability to act as a hydrogen bond donor.

C3-Benzoyl Group Variation: The benzoyl moiety is a critical point for modification. In Friedel-Crafts type acylations, a variety of substituted acid anhydrides or acyl chlorides can be used to introduce different aromatic or aliphatic acyl groups at the C3 position nih.govmdpi.com. Similarly, in palladium-catalyzed carbonylations, a diverse range of aryl boronic acids can be employed to generate analogs with different substitution patterns on the phenyl ring of the benzoyl group researchgate.net.

C4-Carboxylate Modification: The methyl ester of the C4-carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups through standard coupling chemistries. This introduces new possibilities for interaction with biological targets.

By systematically applying these derivatization strategies, combinatorial libraries of indole derivatives can be synthesized to explore their potential as therapeutic agents nih.gov.

Table 3: Derivatization Points on the Methyl 3-benzoyl-1H-indole-4-carboxylate Scaffold

| Position | Derivatization Strategy | Example Reagents/Reaction Types | Potential Analogs |

|---|---|---|---|

| N1 | Alkylation, Acylation | Alkyl halides, Acyl chlorides | N-Methyl, N-Acetyl analogs |

| C3-Acyl Group | Varying the Acylating Agent | Substituted Benzoic Anhydrides, Aliphatic Anhydrides nih.govmdpi.com | 3-(4-chlorobenzoyl), 3-propionyl analogs |

| C4-Ester Group | Hydrolysis followed by Amidation | NaOH then R-NH₂/EDC | 4-Carboxamide, 4-Benzylamide analogs |

| C5, C6, C7 | Use of Substituted Precursors | Substituted Anilines in core synthesis | 5-Fluoro, 6-Methoxy analogs |

Mechanistic Studies of Reactions Involving Methyl 3 Benzoyl 1h Indole 4 Carboxylate

Exploration of Reaction Pathways for C-3 Benzoylation on Indole (B1671886) Systems

The introduction of a benzoyl group at the C-3 position of an indole ring is a pivotal transformation for the synthesis of Methyl 3-benzoyl-1H-indole-4-carboxylate. This reaction typically proceeds via a Friedel-Crafts acylation mechanism, a classic example of electrophilic aromatic substitution. The indole nucleus, being a π-excessive heterocycle, is highly susceptible to attack by electrophiles, with the C-3 position being the most nucleophilic and kinetically favored site for substitution. bhu.ac.inyoutube.com

The generally accepted pathway for the Friedel-Crafts acylation of an indole with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZrCl₄), can be outlined in the following steps byjus.comacs.orgnih.gov:

Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of the benzoylating agent, facilitating the departure of the leaving group (e.g., chloride) to form a highly electrophilic acylium ion (PhCO⁺). This resonance-stabilized cation is the key electrophile in the reaction. byjus.com

Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the acylium ion. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrrole (B145914) ring and the nitrogen atom, crucially without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com This preservation of the benzenoid aromaticity is a key factor favoring C-3 attack over C-2 attack. stackexchange.com

Deprotonation and Aromatization: A weak base, which can be the conjugate base of the Lewis acid or another species in the reaction mixture, abstracts the proton from the C-3 position of the intermediate. This restores the aromaticity of the pyrrole ring and yields the 3-benzoylindole (B97306) product. byjus.com

While the fundamental Friedel-Crafts mechanism is well-established, the choice of catalyst and reaction conditions can significantly influence the outcome, particularly with a substituted indole such as a methyl indole-4-carboxylate precursor. The presence of the electron-withdrawing carboxylate group at the C-4 position deactivates the benzene ring towards electrophilic attack, further reinforcing the inherent preference for substitution on the more nucleophilic pyrrole ring. acs.org However, strong Lewis acids can sometimes lead to side reactions, including N-acylation or polymerization of the indole. acs.org To mitigate these issues, milder Lewis acids like ZrCl₄ have been employed to achieve high regioselectivity for C-3 acylation on NH-unprotected indoles. acs.org

Alternative, non-traditional methods for C-3 benzoylation have also been explored. For example, palladium-catalyzed C-3 benzylation of indoles has been developed, and while this is a benzylation rather than a benzoylation, the mechanistic principles of activating the indole nucleus and controlling regioselectivity are relevant. acs.orgnih.gov Furthermore, catalyst-free methods, such as the reaction of indoles with benzoyl peroxide, can achieve C-3 benzoxylation, which can be a precursor to the benzoyl group. researchgate.net

| Mechanistic Step | Description | Key Intermediates/Species |

|---|---|---|

| 1. Electrophile Generation | Lewis acid activates the benzoylating agent. | Acylium ion (PhCO⁺) |

| 2. Nucleophilic Attack | The electron-rich C-3 of the indole attacks the acylium ion. | Resonance-stabilized cationic intermediate (σ-complex) |

| 3. Deprotonation | A proton is removed from C-3 to restore aromaticity. | 3-Benzoylindole product |

Investigation of Indole Ring Reactivity and Regioselectivity in Functionalization

The reactivity of the indole ring is characterized by a high electron density, particularly within the five-membered pyrrole moiety, making it significantly more reactive than benzene in electrophilic substitution reactions. bhu.ac.in The regioselectivity of these reactions is a central theme in indole chemistry. For the formation of Methyl 3-benzoyl-1H-indole-4-carboxylate, understanding the factors that direct functionalization to both the C-3 and C-4 positions is crucial.

C-3 Position Reactivity: The C-3 position of the indole ring is the most nucleophilic site. nih.gov This is due to the contribution of resonance structures that place a negative charge on this carbon, as well as the ability of the nitrogen atom's lone pair to stabilize the transition state of an electrophilic attack at this position. stackexchange.com As discussed in the previous section, electrophilic attack at C-3 leads to a cationic intermediate where the aromaticity of the benzene ring is preserved, which is energetically more favorable than an attack at C-2 that would disrupt this aromaticity. stackexchange.com This inherent electronic preference makes C-3 the default position for a wide range of electrophilic functionalizations, including acylation, alkylation, and halogenation. nih.govresearchgate.net

Functionalization of the Benzene Ring (C-4 to C-7): Functionalizing the six-membered carbocyclic ring of indole presents a greater challenge due to its lower intrinsic reactivity compared to the pyrrole ring. nih.govglobethesis.com Directing substitution specifically to the C-4 position, as required for Methyl 3-benzoyl-1H-indole-4-carboxylate, typically necessitates strategic use of directing groups or transition-metal catalysis. The electronic properties of substituents on the indole ring play a significant role in modulating its reactivity and regioselectivity. An electron-withdrawing group, such as the carboxylate in the target molecule, generally deactivates the ring towards electrophilic substitution. nih.gov However, its placement at C-4 can influence the electronic distribution and potentially direct incoming groups.

Recent advances in C-H activation have provided powerful tools for the regioselective functionalization of the indole's benzene ring. bohrium.com These methods often employ a directing group attached to the indole nitrogen or another position, which coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond. For instance, various directing groups have been successfully utilized to achieve C-4 arylation of indoles using palladium catalysis. nih.gov The mechanism often involves the formation of a palladacycle intermediate at the C-4 position, which then undergoes further reaction. nih.govnih.gov The use of transient directing groups, such as glycine, has also been reported for the regioselective C-4 arylation of indoles. nih.gov

The interplay between the inherent reactivity of the indole core and the influence of substituents and reaction conditions is summarized in the table below.

| Position | Inherent Reactivity | Factors Influencing Functionalization |

|---|---|---|

| C-3 | Most nucleophilic; kinetically favored site for electrophilic attack. | High electron density; stabilization of cationic intermediate without disrupting benzene aromaticity. |

| C-2 | Less reactive than C-3 for electrophilic attack. Functionalization occurs if C-3 is blocked. | Attack disrupts benzene aromaticity in the intermediate. Can be targeted under specific conditions (e.g., directed lithiation). |

| C-4 | Part of the less reactive benzene ring. | Requires directing groups and transition-metal catalysis (C-H activation) for selective functionalization. Electronic effects from substituents on the pyrrole ring can have an influence. nih.gov |

| C-5, C-6, C-7 | Part of the less reactive benzene ring. | Functionalization is challenging and typically requires specific directing group strategies to achieve regioselectivity. globethesis.comnih.gov |

Understanding Catalytic Cycles in Transition-Metal Mediated Syntheses of Indole Derivatives

Transition-metal catalysis has revolutionized the synthesis of complex indole derivatives, offering powerful methods for bond formation and functionalization under mild conditions with high selectivity. arabjchem.orgmdpi.comresearchgate.net The synthesis of a molecule like Methyl 3-benzoyl-1H-indole-4-carboxylate can be envisaged through various transition-metal-catalyzed reactions, either by constructing the indole core itself or by functionalizing a pre-existing indole scaffold. Understanding the catalytic cycles involved is fundamental to optimizing these transformations.

Palladium-Catalyzed Reactions: Palladium is one of the most versatile metals for indole synthesis and functionalization. mdpi.comresearchgate.net A common catalytic cycle in palladium chemistry is the Pd(0)/Pd(II) cycle, which is central to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H activation/functionalization.

A generic catalytic cycle for a Pd-catalyzed C-H arylation at the C-4 position of an indole (relevant for synthesizing the precursor to the target molecule) can be described as follows:

C-H Activation/Palladation: A Pd(II) catalyst, often directed by a coordinating group on the indole, reacts with a C-H bond to form a cyclopalladated intermediate. nih.gov This step can proceed through various mechanisms, including concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a base. uri.eduacs.org

Oxidative Addition: An aryl halide (Ar-X) adds to the Pd(II) center of the palladacycle, forming a Pd(IV) intermediate. This step involves the formal oxidation of palladium from +2 to +4. nih.gov

Reductive Elimination: The aryl group and the indole moiety are coupled, forming a new C-C bond. This step regenerates a Pd(II) species, which can re-enter the catalytic cycle. nih.gov

Catalyst Regeneration: In some oxidative C-H functionalization reactions, a Pd(0) species is formed after reductive elimination. An oxidant is then required to regenerate the active Pd(II) catalyst. beilstein-journals.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective for the synthesis and functionalization of indoles, particularly through C-H activation pathways. rsc.orgacs.org Rh(III) catalysts, for instance, are known to mediate the annulation of N-acyl anilines with alkynes to form 2,3-disubstituted indoles. acs.org

A plausible catalytic cycle for a Rh(III)-catalyzed C-H activation/annulation reaction involves:

C-H Activation: The Rh(III) catalyst coordinates to a directing group (e.g., an amide) on the aniline (B41778) substrate, followed by cyclometalation via C-H bond cleavage to form a five-membered rhodacycle intermediate. nih.govacs.org

Alkyne Coordination and Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: This step forms the indole ring and a Rh(I) species.

Oxidation: An oxidant regenerates the active Rh(III) catalyst for the next cycle. acs.org

These catalytic cycles are not merely theoretical constructs; they are supported by experimental evidence, including kinetic isotope effect studies and the isolation and characterization of key intermediates. acs.org A deep understanding of these cycles allows chemists to rationally design new catalysts and reaction conditions to synthesize complex indole derivatives like Methyl 3-benzoyl-1H-indole-4-carboxylate with high efficiency and selectivity.

Structure Activity Relationship Sar Studies of Methyl 3 Benzoyl 1h Indole 4 Carboxylate and Its Analogs

Elucidation of Structural Determinants for Biological Activity in Indole (B1671886) Scaffolds

The biological profile of an indole-based compound is intricately linked to its structural and electronic properties. The indole scaffold itself is a critical determinant of activity, with its heterocyclic ring system capable of engaging in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov

Key structural determinants for activity within the indole framework include:

The Indole Moiety as a Pharmacophore : The indole group is often essential for activity. In studies comparing 2,4-dimethoxy benzoyl indoles with their naphthalene (B1677914) analogs, the indole-containing compounds demonstrated greater efficacy, highlighting the importance of the indole core. nih.gov Docking studies have further revealed that the indole moiety can form crucial hydrogen bonds with transporter proteins and enzyme active sites. nih.gov

Substitution Position : The location of substituents on the indole ring dramatically influences biological outcomes. Positions C2, C3, and N1 are particularly significant and are often considered the most reactive sites for derivatization. nih.govresearchgate.net For instance, the presence of a carboxamide group at position 2 or 3 can lead to potent inhibitory activity against various enzymes by forming key hydrogen bonds. nih.gov

Impact of Benzoyl Moiety Substitutions on Biological Interactions

The 3-benzoyl group is a significant feature of the core molecule, providing a large aromatic surface for interaction and a critical ketone linkage. Modifications to this benzoyl moiety can profoundly affect the compound's biological activity by altering its steric, electronic, and hydrophobic properties.

SAR studies on related 3-aroyl-indole analogs have shown that:

Substituent Position and Type : The position and nature of substituents on the benzoyl ring influence efficacy. In a series of benzoyl indoles studied for their ability to reverse multidrug resistance, compounds with 3-methoxy and 4-methoxy benzoyl groups showed superior efficacy compared to other analogs. nih.gov This suggests that both the electronic effect (electron-donating) and the specific location of the methoxy (B1213986) group are important for optimal interaction with the target, in this case, the ABCG2 transporter. nih.gov

Comparison with Other Aromatic Groups : In some contexts, benzoyl derivatives show different potency compared to analogs with other aromatic groups like cinnamoyl. While one study found benzoyl piperazine (B1678402) amides to be generally more potent tyrosinase inhibitors than their cinnamoyl counterparts, exceptions were noted, highlighting that the specific biological target dictates the optimal aromatic substituent. nih.gov

The table below summarizes the impact of substitutions on the benzoyl ring of indole analogs from a study on reversing ABCG2-mediated multidrug resistance.

| Compound ID | Benzoyl Substitution | Indole Substitution | Relative Reversal Efficacy |

| 7 | 3-Methoxy | 5-Methoxy | High |

| 8 | 4-Methoxy | 5-Methoxy | High |

| - | Other Methoxy Patterns | 5-Methoxy | Lower |

This interactive table is based on findings for 3-benzoyl indole analogs, illustrating the importance of substituent positioning on the benzoyl moiety for biological activity. nih.gov

Role of Indole Ring Substitutions on the 4-Carboxylate Scaffold

Substituents on the indole ring, independent of the 3-benzoyl group, play a pivotal role in modulating biological activity. The 4-carboxylate group itself is a significant feature, potentially acting as a hydrogen bond acceptor and influencing the molecule's orientation within a binding site. The C4 position of indoles is historically challenging to functionalize, making compounds with substitutions at this position particularly interesting. researchgate.netnih.govrsc.orgresearchgate.net

Key findings on the role of indole ring substitutions include:

Positional Effects : Research has shown that the substitution pattern on the indole ring can lead to vastly different outcomes depending on the specific biological target. For a series of 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, substitution at the C7 position was found to be the most favorable for activity, whereas substitution at C4 was the least favorable. researchgate.net Conversely, other studies on different indole scaffolds have found that C4-functionalization is critical for activity. nih.gov

Influence of Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the indole ring can be beneficial. For instance, in a series of protease-activated receptor 4 (PAR-4) antagonists, electron-withdrawing groups at the 5-position of the indole had limited effects on activity, suggesting that for that specific scaffold, modifications at this position were well-tolerated. nih.gov

The 4-Carboxylate Group : While specific SAR data for the methyl 4-carboxylate group on a 3-benzoyl indole is limited, the strategic placement of a carboxylate or ester group on an aromatic ring is a common tactic in drug design. It can serve as a key interaction point with polar amino acid residues (like arginine or lysine) in a receptor active site and can significantly impact the solubility and pharmacokinetic properties of the compound. Early studies on indole functionalization noted that a C3 carbonyl group could act as a directing group, influencing further substitutions at the C4 position. nih.gov

The following table illustrates how the position of a substituent on the indole ring can impact the inhibitory activity of indole-2-carboxylic acid derivatives against CysLT1.

| Indole Substitution Position | Relative Potency |

| Position 7 | Most Favorable |

| Position 5 | Favorable |

| Position 6 | Favorable |

| Position 4 | Least Favorable |

This interactive table is derived from research on 3-substituted 1H-indole-2-carboxylic acid derivatives, demonstrating the profound impact of substituent placement on the indole core. researchgate.net

Influence of Stereochemistry and Conformational Preferences on Activity

The three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. For a flexible molecule like Methyl 3-benzoyl-1H-indole-4-carboxylate, the relative orientation of the indole ring and the benzoyl group can significantly affect its biological activity.

Rotational Freedom and Conformation : The single bond connecting the benzoyl group to the C3 position of the indole allows for rotational freedom. This means the molecule can adopt various conformations, or spatial arrangements. It is likely that only one or a small subset of these possible conformations is "bioactive," meaning it fits optimally into the target's binding site.

Conformational Restriction as a Strategy : A common strategy in medicinal chemistry is to introduce structural constraints to lock a flexible molecule into its bioactive conformation. This can reduce the entropic penalty of binding and lead to a significant increase in potency. While specific studies on the conformational analysis of Methyl 3-benzoyl-1H-indole-4-carboxylate were not identified, research on other complex molecules demonstrates this principle. For example, studies on microtubule-stabilizing agents found that increased torsional flexibility in the macrocyclic core, resulting from the removal of a methyl group, had a negative effect on cytotoxic activity, confirming that a more rigid, preferred conformation is necessary for bioactivity. nih.gov

Preferred Geometries : The biological activity of a compound can be highly dependent on its preferred conformation in solution, which influences how it approaches and binds to its target. Detailed conformational analysis using techniques like NMR spectroscopy can reveal preferred shapes, such as specific turns or folded structures, which can then be correlated with biological activity to design more potent analogs. huji.ac.il

Molecular Interaction and Target Identification Research

Ligand-Protein Binding Characterization

The characterization of how Methyl 3-benzoyl-1H-indole-4-carboxylate and its analogs bind to their protein targets is crucial for understanding their mechanism of action and for guiding further drug development. Molecular modeling and docking studies have been instrumental in elucidating these interactions at an atomic level.

In the case of the structurally similar methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogs, molecular docking studies were performed to understand their binding to the COX-2 enzyme. researchgate.net These computational analyses predicted the binding pose of the indolizine (B1195054) derivatives within the active site of the COX-2 enzyme. researchgate.net The models suggested that these compounds could form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site, thereby explaining their inhibitory activity. researchgate.net

For other indole (B1671886) derivatives, binding characterization has been explored for different targets. For instance, in the development of indole-2-carboxamide analogues as inhibitors of the mycobacterial membrane protein large 3 (MmpL3), docking studies revealed that the compounds adopted a binding profile similar to that of a known ligand, indicating a common mode of interaction within the protein's active site.

The binding of indole derivatives is not limited to enzyme active sites. Studies on indole-3-carboxylic acid derivatives as potential antagonists of the auxin receptor protein TIR1 have shown that the interactions can include π–π stacking, hydrogen bonds, and hydrophobic interactions. nih.gov This highlights the versatility of the indole scaffold in engaging with different types of binding pockets.

The following table summarizes the key binding interactions observed for a structurally similar compound, Methyl 3-(4-cyanobenzoyl)-7-cyano-2-phenylindolizine-1-carboxylate, with the COX-2 enzyme, as predicted by molecular docking studies. researchgate.net

| Interaction Type | Interacting Residue(s) in COX-2 | Contributing Moiety of the Ligand |

|---|---|---|

| Hydrogen Bonding | Tyr355, Arg120 | Carbonyl group of the benzoyl moiety |

| Hydrophobic Interactions | Val523, Ala527, Leu352 | Phenyl and indolizine rings |

| π-π Stacking | Trp387 | Indolizine ring system |

Allosteric Modulation and Orthosteric Binding Mechanisms

The distinction between allosteric modulation and orthosteric binding is fundamental in pharmacology. Orthosteric ligands bind to the primary, or active, site of a protein, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a different, topographically distinct site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand.

For indole derivatives, examples of both orthosteric and allosteric mechanisms have been reported, depending on the specific compound and its target. In the context of enzyme inhibition, many indole-based compounds act as orthosteric inhibitors, binding directly to the catalytic site of the enzyme. For example, the inhibition of carboxylesterases by benzil, a compound with a dione (B5365651) moiety similar to the benzoyl group, is believed to occur at the active site. researchgate.netresearchgate.net

However, the potential for allosteric modulation by indole derivatives is also recognized. The indole nucleus can serve as a scaffold for compounds that bind to allosteric sites on receptors and enzymes. While there is no specific research identifying Methyl 3-benzoyl-1H-indole-4-carboxylate as an allosteric modulator, the structural diversity of indole derivatives makes this a plausible mechanism of action for some of its biological effects.

The determination of whether a compound acts via an allosteric or orthosteric mechanism often requires sophisticated biochemical and biophysical assays, such as radioligand binding studies with both the compound and a known orthosteric ligand, as well as functional assays that measure the compound's effect on the dose-response curve of the endogenous ligand.

Enzyme Inhibition Kinetics and Mechanisms for Indole Derivatives

The study of enzyme inhibition kinetics provides valuable information about the mechanism by which a compound inhibits an enzyme's activity. This includes determining whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, uncompetitive, or mixed.

For the structurally similar methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogs, in-vitro studies determined their half-maximal inhibitory concentrations (IC50) against the COX-2 enzyme. researchgate.net The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following interactive data table presents the in-vitro COX-2 inhibitory activity for a selection of these indolizine derivatives. researchgate.net

| Compound | Substituent (R1 on Indolizine) | Substituent (R2 on Benzoyl) | IC50 (µM) for COX-2 Inhibition |

|---|---|---|---|

| 4a | -CH3 | -H | 12.34 |

| 4b | -CH3 | -F | 10.15 |

| 4c | -CH3 | -Cl | 8.92 |

| 4d | -CN | -H | 7.81 |

| 4e | -CN | -CN | 6.71 |

| Indomethacin (Reference) | - | - | 6.50 |

| Celecoxib (Reference) | - | - | 0.05 |

The data indicates that the nature of the substituents on both the indolizine and benzoyl rings significantly influences the inhibitory potency. For instance, the presence of a cyano group at the 7-position of the indolizine ring and on the benzoyl moiety (compound 4e) resulted in the most potent inhibition within this series, with an IC50 value comparable to the non-selective NSAID, indomethacin. researchgate.net

Further kinetic studies would be necessary to fully elucidate the mechanism of inhibition (e.g., competitive, non-competitive). Such studies would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine the inhibitor constant (Ki) and the mode of inhibition. For other indole derivatives, detailed kinetic analyses have been performed. For example, some indole-based inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) have been shown to be competitive inhibitors with respect to the isoprenylated cysteine substrate and non-competitive inhibitors with respect to the methyl donor, S-adenosyl-L-methionine.

Cellular Pathway Modulation Studies in Vitro

Investigation of Cellular Response to Methyl 3-benzoyl-1H-indole-4-carboxylate Analogs

The cellular response to indole (B1671886) derivatives is highly dependent on their structural features. By synthesizing and evaluating analogs of a lead compound, researchers can establish structure-activity relationships (SAR) that are critical for optimizing biological activity. Studies on various indole analogs have revealed significant differences in their effects on cancer cell lines.

For instance, the substitution pattern on the indole scaffold and associated phenyl rings can dramatically influence cytotoxicity. Research on related structures, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, has shown that the presence of specific substituents, like a 5-iodo group, can lead to potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.98 μg/mL. nih.gov Similarly, studies on indolyl dihydropyrazole hybrids have demonstrated that these molecules can exhibit enhanced anti-proliferative activity compared to simpler indole derivatives. nih.gov

The introduction of different functional groups affects not only the potency but also the selectivity of the compounds. For example, in a series of substituted 1H-indolyl-carboxylic acid amides, alterations at the 5-position of the indole ring and changes to a linker region were explored to optimize binding affinity and selectivity for dopamine (B1211576) D3 receptors over D2 receptors. nih.gov Another study on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs found that substituents on the N2-benzyl ring influenced their inhibitory activity against various cancer cell lines, with some analogs showing potent effects on PI3Kβ. mdpi.com These findings underscore the importance of systematic structural modification in tuning the cellular response to indole-based compounds.

Table 1: Cellular Activity of Selected Indole Analogs

| Compound Class | Key Structural Feature | Observed Cellular Response | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | 5-Iodo substitution | Potent antibacterial activity against MRSA (MIC = 0.98 μg/mL). | nih.gov |

| Indole–chalcone derivatives | Chalcone moiety | Antiproliferative activity against various cancer cell lines (IC50 values from 0.0003 to 0.009 µM). | mdpi.com |

| 2-carbomethoxy-3-arylindoles | Aryl group at position 3 | Promising cytotoxic properties against leukemia cancer cell lines. | mdpi.com |

| 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides | Substituents on N2-benzyl ring | Potent inhibitory activity on PI3Kβ enzyme in PTEN-deficient cancer cells. | mdpi.com |

Analysis of Specific Signaling Pathway Interactions Triggered by Indole Derivatives

Indole derivatives are known to interact with a multitude of intracellular signaling pathways, many of which are central to the development and progression of cancer. nih.govnih.gov Their pleiotropic behavior is a result of their ability to modulate multiple cellular targets. nih.gov

Key signaling pathways affected by indole compounds include:

NF-κB Signaling: The transcription factor NF-κB is crucial for cell growth and survival. Some indole compounds can inhibit its activity, preventing its migration to the nucleus and the subsequent transcription of pro-survival genes. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole alkaloids have been shown to interfere with this pathway, which is often dysregulated in cancer. nih.govfrontiersin.org For example, some analogs demonstrate inhibitory effects on PI3Kβ, an isoform important for the progression of tumors with PTEN deficiency. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to external stimuli and regulates processes like proliferation and differentiation. Certain indole derivatives can modulate MAPK signaling, contributing to their biological effects. nih.govacs.org

Aryl Hydrocarbon Receptor (AhR) Signaling: AhR is a ligand-activated transcription factor. Indole derivatives, including indole-3-carbinol, can activate AhR, leading to downstream effects such as the ubiquitination and degradation of the estrogen receptor α (ERα), thereby inhibiting ERα-mediated proliferation. nih.gov

Tubulin Polymerization: Several indole compounds act as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov

The specific pathway targeted often depends on the precise chemical structure of the indole derivative, highlighting the possibility of designing molecules with tailored signaling pathway interactions.

Elucidation of Mechanism of Action at the Cellular Level for Indole Compounds

The mechanism of action for many indole compounds converges on the induction of regulated cell death, particularly apoptosis. mdpi.comnih.gov This is achieved through the modulation of key proteins and pathways that control cellular fate.

A primary mechanism involves the regulation of the Bcl-2 family of proteins, which are central controllers of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL can be downregulated by indole compounds, while pro-apoptotic members like Bax are upregulated. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. mdpi.comnih.gov

Furthermore, indole derivatives can induce apoptosis through other mechanisms:

Inhibition of Topoisomerase II: Some indole alkaloids, such as ellipticine, function as antineoplastic agents by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov

Generation of Reactive Oxygen Species (ROS): Certain indole compounds can increase the intracellular levels of ROS. mdpi.com Elevated ROS can cause oxidative stress and damage to cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis.

Cell Cycle Arrest: As mentioned, by interfering with tubulin polymerization, many indole derivatives can arrest the cell cycle at the G2/M phase, which is a common trigger for apoptosis in cancer cells. mdpi.com

The ability of these compounds to sensitize cancer cells to conventional chemotherapeutic agents is another important aspect of their mechanism, potentially allowing for combination therapies that reduce toxicity and overcome drug resistance. nih.gov

Phenotypic Screening and High-Throughput Assay Development for Indole Library Evaluation

Phenotypic screening has emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that produce a desired change in cellular phenotype without a preconceived target. nih.govlifechemicals.com This approach is particularly well-suited for evaluating libraries of diverse compounds like indole derivatives, as it can uncover novel mechanisms of action and new biological targets. enamine.netotavachemicals.com

A successful phenotypic screening campaign relies on two key components: a diverse compound library and a robust high-throughput assay. lifechemicals.com

Compound Libraries: Phenotypic screening libraries are designed to maximize chemical and biological diversity. They often include a mix of known bioactive molecules, natural product-like compounds, and structurally diverse synthetic molecules to cover a broad chemical space. lifechemicals.comotavachemicals.com

High-Throughput Assays: These assays are designed to rapidly evaluate thousands of compounds. For indole libraries, various assay formats have been developed:

Colorimetric and Fluorescence-Based Assays: These methods are widely used for their simplicity and scalability. For example, colorimetric assays based on the Ehrlich test can be adapted for high-throughput quantification of indoles. researchgate.net Fluorescence-based assays have also been developed to screen for inhibitors of tryptophan-catabolizing enzymes like IDO1 and TDO. nih.gov

Reporter Gene Assays: Genetically encoded biosensors and reporter genes can be used to screen for compounds that modulate specific signaling pathways or gene expression programs. researchgate.netnih.gov

High-Performance Affinity Chromatography (HPAC): This technique can be used in a high-throughput format to screen indole-based probes for their binding to proteins like human serum albumin, which is important for understanding the pharmacokinetic properties of potential drugs. nih.govunl.edu

The development of these screening platforms facilitates the efficient evaluation of large indole libraries, accelerating the discovery of new lead compounds with therapeutic potential. researchgate.net

Table 2: High-Throughput Screening (HTS) Methods for Indole Library Evaluation

| Assay Type | Principle | Application Example | Reference |

|---|---|---|---|

| Colorimetric Assay | Uses a reagent (e.g., DMAB) that forms a colored complex with indoles, which can be quantified by absorbance. | Quantification of indole substrates for enzymatic activity determination. | researchgate.net |

| Fluorescence-Based Assay | Employs a chemical probe that reacts with an enzymatic product to form a fluorescent molecule. | Screening for inhibitors of tryptophan-catabolizing enzymes (IDO1, TDO). | nih.gov |

| Reporter Gene Assay | Uses a pathogen-responsive reporter gene in transgenic seedlings to screen for compounds inducing defense responses. | Identification of synthetic defense elicitors in plants. | researchgate.net |

| Whole-Cell Biosensor | Utilizes an indole-inducible gene expression system to detect and quantify indole. | Screening of microbial strains for tryptophanase activity and indole production. | nih.gov |

| High-Performance Affinity Chromatography (HPAC) | Rapidly measures the binding affinity of compounds to an immobilized protein target. | Screening indole compounds for binding to human serum albumin (HSA). | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein target.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)Following the prediction of a binding pose, the specific non-covalent interactions between Methyl 3-benzoyl-1H-indole-4-carboxylate and the amino acid residues of the target protein would be analyzed. Researchers would look for:

Hydrogen Bonds: The indole (B1671886) N-H group, the carbonyl oxygen of the benzoyl group, and the ester group could all potentially act as hydrogen bond donors or acceptors.

Hydrophobic Contacts: The indole ring and the phenyl ring of the benzoyl group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic systems of the indole and phenyl rings could engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical data table for such interactions would look like this:

| Interaction Type | Interacting Group on Compound | Interacting Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Indole N-H | Aspartate (Side Chain O) | (e.g., 2.9) |

| Hydrogen Bond | Benzoyl C=O | Serine (Side Chain OH) | (e.g., 3.1) |

| Hydrophobic | Phenyl Ring | Leucine, Valine | (e.g., <4.0) |

| Pi-Stacking | Indole Ring | Phenylalanine | (e.g., 3.5) |

| Note: This table is illustrative and not based on actual data. |

Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the stability and conformational changes of a ligand-protein complex in a simulated physiological environment.

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These calculations provide information that is complementary to docking and MD simulations. For Methyl 3-benzoyl-1H-indole-4-carboxylate, these calculations could determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, which helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding potential interaction sites.

A summary of hypothetical DFT results might be presented as follows:

| Parameter | Calculated Value |

| HOMO Energy | (e.g., -6.2 eV) |

| LUMO Energy | (e.g., -1.8 eV) |

| HOMO-LUMO Gap (ΔE) | (e.g., 4.4 eV) |

| Dipole Moment | (e.g., 3.5 Debye) |

| Note: This table is illustrative and not based on actual data. |

Electronic Structure Analysis and Reactivity Descriptors

The electronic behavior of Methyl 3-benzoyl-1H-indole-4-carboxylate is fundamental to understanding its reactivity and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of the molecule. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, a variety of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. The table below summarizes these important electronic properties.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | The inverse of hardness, indicates higher reactivity |

| Electrophilicity Index | ω | χ2/(2η) | A measure of the electrophilic power of a molecule |

Furthermore, the distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is concentrated on electron-deficient areas, the likely targets for nucleophiles. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red areas indicating negative electrostatic potential (electron-rich) and blue areas showing positive potential (electron-poor), thus complementing the FMO analysis.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of Methyl 3-benzoyl-1H-indole-4-carboxylate is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule are often dictated by its most stable conformer(s).

The primary rotatable bonds in Methyl 3-benzoyl-1H-indole-4-carboxylate are the C-C bond connecting the benzoyl group to the indole ring and the C-C bond of the methyl carboxylate group. The rotation around these bonds gives rise to different conformers with varying steric and electronic interactions.

To explore the conformational space and identify the most stable structures, computational methods such as systematic or stochastic conformational searches are employed. These methods generate a multitude of possible conformations, and their energies are calculated using quantum mechanics or molecular mechanics methods. The results are often visualized as a potential energy surface (PES), which is a plot of the molecule's energy as a function of one or more of its geometric parameters, such as dihedral angles.

The global minimum on the PES corresponds to the most stable conformation of the molecule. Other local minima represent other stable, albeit less favorable, conformers. The energy barriers between these minima, known as rotational barriers, determine the flexibility of the molecule and the rate of interconversion between different conformers at a given temperature.

The following table outlines the key dihedral angles that define the conformation of Methyl 3-benzoyl-1H-indole-4-carboxylate and the information that can be gleaned from a detailed conformational analysis.

| Dihedral Angle | Description | Significance |

| τ1 (indole-C=O) | Rotation around the bond between the indole C3 and the benzoyl carbonyl carbon. | Determines the orientation of the benzoyl group relative to the indole plane, affecting steric hindrance and π-π interactions. |

| τ2 (C-Cphenyl) | Rotation of the phenyl ring of the benzoyl group. | Influences the overall shape and potential for intermolecular interactions. |

| τ3 (indole-C=Oester) | Rotation around the bond between the indole C4 and the carboxylate carbon. | Affects the positioning of the ester group and potential for intramolecular hydrogen bonding. |

| τ4 (O-CH3) | Rotation around the ester C-O bond. | Minor conformational changes, but can influence crystal packing. |

By identifying the low-energy conformers, it is possible to predict the most likely shape the molecule will adopt in different environments, which is a critical step in understanding its interactions with biological targets or its packing in a crystal lattice.

Advanced Structural Elucidation and X Ray Crystallography Studies

Co-crystallization Strategies for Ligand-Protein Complexes with Indole (B1671886) Derivatives

Co-crystallization is a primary method for obtaining a crystal structure of a protein-ligand complex. This technique involves purifying the target protein and then incubating it with the ligand before setting up crystallization trials. The goal is to form a stable complex in solution that will then crystallize, providing a high-resolution view of the ligand in its bound state. The success of co-crystallization can be influenced by several factors, including the stability of the protein-ligand complex, the solubility of the ligand, and the specific crystallization conditions.

For indole derivatives, which can sometimes exhibit poor aqueous solubility, specific strategies are often employed. These can include:

Solubilization: Using co-solvents such as dimethyl sulfoxide (B87167) (DMSO) to dissolve the indole-based compound before it is mixed with the protein solution. Care must be taken to ensure the final concentration of the co-solvent does not interfere with protein stability or crystallization.

Ligand Concentration: The molar ratio of the ligand to the protein is a critical parameter that often requires optimization. A significant excess of the ligand is typically used to ensure saturation of the protein's binding sites.

Incubation Time and Temperature: Allowing sufficient time for the ligand to bind to the protein before initiating crystallization is crucial. The optimal incubation time and temperature can vary depending on the binding kinetics of the specific ligand-protein pair.

An example of a successful co-crystallization effort involves a novel indole analogue, compound 3a , which acts as a colchicine-binding site inhibitor of tubulin. Researchers were able to solve the crystal structure of 3a in complex with tubulin, providing a detailed understanding of its binding mode. nih.gov This success was pivotal in explaining the compound's high affinity and potent anticancer activity. nih.gov Similarly, crystallographic studies of the indole-based compound 5c , an allosteric inhibitor, bound to the HIV-1 integrase catalytic core domain (CCD) have been reported. These studies revealed that the compound binds at the interface of the protein dimer. nih.gov

| Protein Target | Indole Derivative Type | PDB ID | Key Co-crystallization Insights |

| Tubulin | Novel Indole Analogue (3a ) | Not specified | Enabled visualization of binding at the colchicine (B1669291) site, explaining high affinity. nih.gov |

| HIV-1 Integrase | Indole-based Allosteric Inhibitor (5c ) | 5KGW, 5KGX | Revealed binding at the dimer interface in the LEDGF/p75 binding pocket. nih.gov |

| CDK2 | Oxindole-based Inhibitor | Not specified | Provided the structural basis for analog design and understanding potency. |

This table is generated based on available data for structurally related indole derivatives.

Analysis of Binding Site Architecture and Ligand Conformation within Macromolecular Structures

Once a high-quality crystal of a protein-ligand complex is obtained and its structure is solved, a detailed analysis of the binding site can be performed. This analysis provides crucial information about the specific interactions that stabilize the ligand in its bound conformation. For indole derivatives, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

In the case of the indole derivative 3a bound to tubulin, X-ray crystallography revealed the precise orientation of the indole scaffold within the colchicine binding site. nih.gov This allowed for the identification of key amino acid residues that form hydrogen bonds and van der Waals contacts with the ligand, explaining its improved binding affinity compared to lead compounds. nih.gov

For the HIV-1 integrase inhibitor 5c , the crystal structure showed that the carboxylic acid moiety of the indole derivative forms crucial hydrogen bonding interactions with the backbone amides of Glu170 and His171 of one of the integrase subunits. nih.gov The indole ring itself is positioned in a hydrophobic pocket, making favorable contacts with surrounding residues. The conformation of the bound ligand is a key determinant of its inhibitory activity, and the five-membered ring of the indole was found to be advantageous in avoiding steric clashes that can arise with mutations in the binding site. nih.gov

Studies on oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2) have also utilized X-ray crystallography to elucidate the binding mode. acs.org The crystallographic analysis of a lead compound bound to CDK2 provided the structural basis for designing more potent analogs by optimizing interactions with the enzyme's active site. acs.org

| Ligand | Protein Target | Key Binding Site Interactions | Ligand Conformation |

| Indole Analogue 3a | Tubulin | Hydrogen bonds and van der Waals contacts within the colchicine binding site. nih.gov | Optimized for high-affinity binding. nih.gov |

| Indole Inhibitor 5c | HIV-1 Integrase | Hydrogen bonds between the carboxylic acid and backbone amides (Glu170, His171); indole ring in a hydrophobic pocket. nih.gov | The five-membered indole ring avoids steric hindrance from potential mutations. nih.gov |

| Oxindole Inhibitor | CDK2 | Specific interactions within the kinase active site. acs.org | Guided the design of more potent analogs. acs.org |

This table is generated based on available data for structurally related indole derivatives.

Structure-Guided Design Principles Derived from Crystallographic Data

The ultimate goal of obtaining crystal structures of ligand-protein complexes is to inform the design of new, improved molecules. This process, known as structure-guided drug design, relies on the detailed structural information to make rational modifications to a ligand to enhance its potency, selectivity, and pharmacokinetic properties.

The crystallographic data for the tubulin inhibitor 3a served as a direct blueprint for understanding its superior activity. By comparing the binding mode of 3a to that of a less active lead compound, researchers could identify the structural modifications responsible for the enhanced affinity. nih.gov This knowledge is invaluable for the design of next-generation tubulin inhibitors with even better therapeutic profiles. nih.gov

Similarly, the structural insights gained from the co-crystal structures of indole-based inhibitors with HIV-1 integrase have guided the development of compounds that can overcome drug resistance. The understanding that the indole scaffold of 5c could avoid steric clashes caused by the A128T mutation provided a clear rationale for designing new inhibitors that are less susceptible to this common resistance mechanism. nih.gov

In the development of CDK2 inhibitors, the crystallographic analysis of early leads allowed for a semi-automated method of ligand docking to be used for the selection of new compounds for synthesis. acs.org This approach, which is grounded in the experimental crystal structure, led to the identification of several compounds with low nanomolar inhibitory activity. acs.org

The principles of structure-guided design derived from crystallographic studies of indole derivatives can be summarized as follows:

Optimization of Key Interactions: Modifying the ligand to enhance existing hydrogen bonds or hydrophobic interactions, or to form new ones with residues in the binding pocket.

Exploiting Pockets and Cavities: Designing new substituents on the indole scaffold that can occupy previously unfilled pockets within the binding site to increase affinity and selectivity.

Addressing Drug Resistance: Using the structural information of mutant proteins to design ligands that are less affected by resistance-conferring mutations.

Improving Physicochemical Properties: Modifying the ligand to improve properties such as solubility and membrane permeability while maintaining or improving binding affinity, guided by the understanding of which parts of the molecule are critical for binding and which can be altered.

Chemical Probe Development and Derivatization for Research Tools

Design and Synthesis of Modified Analogs for Specific Research Applications

The rational design and synthesis of modified analogs of Methyl 3-benzoyl-1H-indole-4-carboxylate are fundamental to developing tools for specific biological questions. The process involves strategic chemical modifications to the parent molecule to enhance potency, selectivity, or to introduce new functionalities without compromising its core interaction with a biological target. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.gov

The synthesis of the core structure can be achieved through various established methods for indole (B1671886) formation, such as the Fischer, Bartoli, or Larock indole syntheses, followed by functionalization. rsc.org For instance, the methyl indole-4-carboxylate backbone can be prepared from commercially available materials, and the 3-benzoyl group can be introduced via C-H activation or Friedel-Crafts acylation reactions. orgsyn.orggoogle.com

Once the core scaffold is obtained, derivatization can be explored at several positions:

The Benzoyl Ring: Substituents can be introduced onto the phenyl ring of the benzoyl group. This is a common strategy to explore interactions within a protein's binding pocket. For example, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate binding affinity and selectivity. nih.gov

The Indole Nucleus: The indole ring itself offers multiple sites for modification. The N1 position can be alkylated or arylated to introduce different side chains, which has been shown to be critical for the activity of some indole-based inhibitors. nih.gov Additionally, positions 5, 6, and 7 are accessible for substitution to improve physicochemical properties or introduce new vectoral exits for further functionalization. nih.gov

The Carboxylate Group: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a wide range of amides or other ester derivatives, which can profoundly impact the compound's biological activity and cell permeability. nih.gov

These synthetic strategies allow for the systematic exploration of the chemical space around the core molecule, leading to the development of highly specialized research tools.

Table 1: Examples of Synthetic Analogs and Potential Research Applications This table is interactive. You can sort and filter the data.

| Analog Structure/Modification | Synthetic Strategy | Potential Research Application | Relevant SAR Principle |

|---|---|---|---|

| N1-alkylation (e.g., N-propyl) | Deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide (e.g., propyl iodide). | Probing for hydrophobic pockets near the N1 position of the indole in a target protein. | Modulating lipophilicity and steric bulk to enhance binding affinity. nih.gov |

| 4-Fluorobenzoyl at C3 | Friedel-Crafts acylation using 4-fluorobenzoyl chloride. | Investigating the role of halogen bonding in ligand-receptor interactions. | Introduction of a halogen can improve binding affinity and metabolic stability. nih.gov |

| C4-Carboxamide | Hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling (e.g., with EDC/HOBt) with a desired amine. | Improving cell permeability and introducing hydrogen bond donors/acceptors. | Amide derivatives can alter solubility and form different interactions with target residues compared to esters. nih.gov |

Synthesis of Labeled Analogs for Tracking and Imaging Studies

To visualize and quantify the distribution of a chemical probe in biological systems, analogs labeled with reporter moieties such as fluorophores or radioisotopes are synthesized. These tools are invaluable for cellular imaging, fluorescence microscopy, positron emission tomography (PET), and single-photon emission computed tomography (SPECT).

Fluorescent Analogs: The indole core is intrinsically fluorescent, and its photophysical properties can be tuned through chemical modification. For instance, substituting the indole-4-carboxylate with a carboxylic acid or adding an amino group at the 6-position can significantly alter the compound's Stokes shift, a critical property for fluorescence imaging. nih.gov Alternatively, a well-characterized fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) can be covalently attached to the Methyl 3-benzoyl-1H-indole-4-carboxylate scaffold. A common strategy involves converting the C4-methyl ester to a carboxylic acid and then forming a stable amide bond with an amine-functionalized fluorophore.

Radiolabeled Analogs: For in vivo imaging studies using PET or SPECT, the molecule must be labeled with a positron- or gamma-emitting radionuclide, respectively. mdpi.com Common isotopes for PET include fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), while technetium-99m (⁹⁹ᵐTc) and iodine-123 (¹²³I) are frequently used for SPECT. researchgate.net

The synthesis of a radiolabeled version of Methyl 3-benzoyl-1H-indole-4-carboxylate could be achieved by introducing a suitable precursor group. For ¹⁸F-labeling, a common strategy is to synthesize an analog with a leaving group (e.g., tosylate, mesylate, or nitro group) on the benzoyl ring or on an N1-alkyl chain. Nucleophilic substitution with [¹⁸F]fluoride can then be performed to install the radioisotope. nih.gov This process is often automated to handle the short half-life of the isotopes and the high radioactivity involved. nih.govnih.gov

Table 2: Potential Labeling Strategies for Imaging Studies This table is interactive. You can sort and filter the data.

| Label Type | Specific Label | Attachment Site/Strategy | Imaging Modality | Key Properties |

|---|---|---|---|---|